3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Derivatives and Carcinogenicity
Thiophene analogs have been studied for their potential carcinogenicity by synthesizing and evaluating compounds with similar structures, including thiophene derivatives of known carcinogens. These studies utilize assays like the Ames test and cell-transformation assays to predict carcinogenic potential. While in vitro evaluations suggest possible carcinogenicity, the chemical and biological behavior of these compounds casts doubt on their in vivo tumorigenic capabilities, indicating the need for further investigation into their effects and mechanisms (Ashby et al., 1978).
Desulfurization and Reactivity
Research on thiophene and its derivatives has also focused on their reactivity and potential for desulfurization, particularly in the context of environmental and material sciences. Studies involving thiophene on palladium surfaces have elucidated mechanisms of decomposition and interactions with metals, which are essential for understanding the environmental impact and applications in catalysis (Caldwell & Land, 1997).
CNS Drug Synthesis
Explorations into the synthesis of novel central nervous system (CNS) drugs have identified functional chemical groups within thiophene derivatives that may serve as precursors or active components. Such research underscores the role of thiophene and pyrrolidine structures in developing drugs with potential CNS activities, highlighting their significance in medicinal chemistry (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the compound , has been widely utilized in drug discovery due to its versatility and the ability to influence the pharmacophore space. Research into bioactive molecules characterized by the pyrrolidine ring has led to the identification of novel compounds with selective target activities, showcasing the scaffold's utility in developing treatments for various diseases (Li Petri et al., 2021).
Structure-Activity Relationships
The study of thiophene derivatives and their structure-activity relationships has provided insights into their therapeutic properties and biological activities. These investigations contribute to a better understanding of how modifications to the thiophene structure affect biological outcomes, facilitating the design of more effective and specific therapeutic agents (Drehsen & Engel, 1983).
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS.ClH/c14-13(16)12-11(8-5-6-15-7-8)9-3-1-2-4-10(9)17-12;/h1-4,8,15H,5-7H2,(H2,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKGEEFSEDNQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(SC3=CC=CC=C32)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.